

Available Docking Data for Palmatine and Alpha-Glucosidase Inhibitors

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Compound Focus: Palmatine iodide

CAS No.: 4880-79-9

Cat. No.: S612881

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The table below summarizes the quantitative data found in the search results. Palmatine data is from an Alzheimer's study, while the alpha-glucosidase data is from various inhibitor studies.

Compound / Extract Name	Target Protein	Docking Software	Binding Energy (kcal/mol)	Key Interacting Residues	Citation
Palmatine	mTOR (for Alzheimer's)	Not specified	Good binding (value not given)	ERBB2, CDC42, MDM2, mTOR	[1]
3',4',7-Trihydroxyisoflavanone (THF)	Human intestinal α -glucosidase	Not specified	-7.5	Not specified in abstract	[2]
Alternariol 9-methyl ether (AME)	Human intestinal α -glucosidase	Not specified	-7.0	Not specified in abstract	[2]
Acarbose (Control)	Human intestinal α -glucosidase	Not specified	-6.6	Not specified in abstract	[2]

Compound / Extract Name	Target Protein	Docking Software	Binding Energy (kcal/mol)	Key Interacting Residues	Citation
Sugar-based Compound 1b	α -Glucosidase (PDB: 5NN8)	GOLD	GoldScore: 60.57	Similar to acarbose (Asp616, Phe649, etc.)	[3]
Acarbose (Control)	α -Glucosidase (PDB: 5NN8)	GOLD	GoldScore: 50.56	Asp616, Phe649, Trp613, etc.	[3]
Chrysophanol	α -Glucosidase	AutoDock Vina 4.0	-7.5 (in silico); IC ₅₀ : 0.25 mg/mL (in vitro)	Not specified in abstract	[4]
Nummularine-R, Vindoline	Modeled human α -glucosidase	MOE-Dock	Interactions analogous to acarbose/miglitol	GLU174, GLU196, ASP356, etc.	[5]

Experimental Protocols from the Literature

The studies employed these rigorous methodologies, which you can adapt for investigating **palmitine iodide**.

1. Molecular Docking and Dynamics for Alpha-Glucosidase Inhibitors [3]

- **Software & Tools:** Docking was performed with **GOLD (Genetic Optimization for Ligand Docking)**, and dynamics simulations were also conducted.
- **Protein Preparation:** The crystal structure of α -glucosidase (PDB_ID: 5NN8) was obtained from the Protein Data Bank. It was prepared by assigning missing atoms, optimizing hydrogen-bonding networks, and removing water molecules using the **CHARMm force field**.
- **Ligand Preparation:** Compounds were energy-minimized, and hydrogens were assigned.
- **Active Site Definition:** The active site was defined to include key residues such as **Asp616, Phe649, Trp613, Met519, Arg520, Arg600, Asp404, His674, Asp324, His594, and Asp518**.

- **Validation:** The docking protocol was validated by re-docking the native ligand (acarbose) into the binding site.

2. Molecular Docking for Palmatine (on a different target) [1]

- This study used a **network pharmacology and molecular docking integrated strategy**.
- The binding of palmatine to key targets like **mTOR** was investigated, showing it has a good binding ability, although specific software was not mentioned.

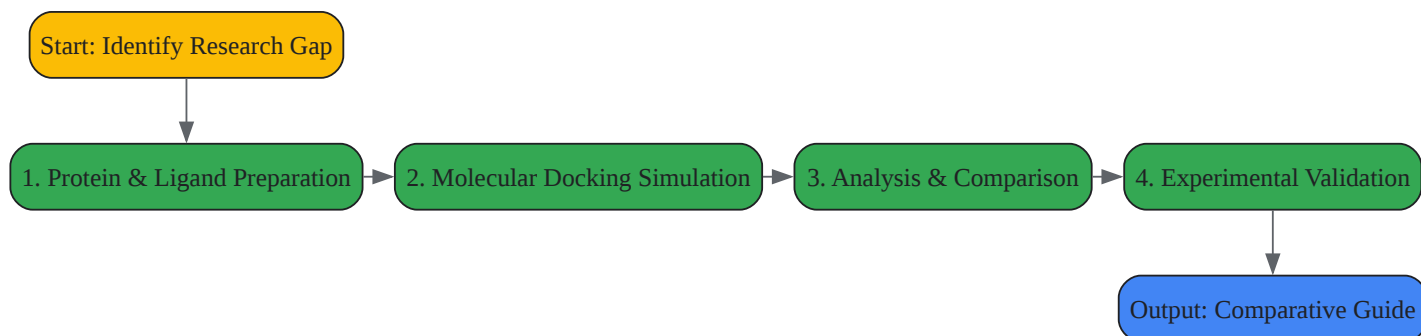
3. General Molecular Docking Methodology [6]

- This review outlines that common docking algorithms include **Monte Carlo (MC) techniques** and **Genetic Algorithms (GA)**, as implemented in software like **AutoDock**.
- The process involves a **sampling algorithm** to generate ligand poses and a **scoring function** to estimate binding affinity.

How to Proceed with Your Comparison Guide

Given the lack of direct data, here is a practical approach to structure your guide:

- **Acknowledge the Data Gap:** Clearly state that while palmatine has known bioactivity, specific molecular docking data against alpha-glucosidase is an area for current research. The provided data from other targets supports its potential.
- **Compare Methodologies, Not Just Outcomes:** You can create a valuable comparison by detailing the standard experimental protocols (like the one from [3]) that would be used to evaluate both **palmatine iodide** and other known inhibitors.
- **Propose a Hypothetical Workflow:** Outline a study that would generate the required comparison data. The diagram below visualizes this integrated strategy.



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To complete your comparison guide, I suggest you:

- **Search for specialized datasets** on platforms like BindingDB or ChEMBL using "palmatine" and "alpha-glucosidase" as keywords.
- **Consult the full texts** of the papers cited in these search results, as the abstracts may not contain all the docking details.
- **Consider performing the docking studies** yourself using the detailed protocols from [3] and [5] to generate the primary data needed for your guide.

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com